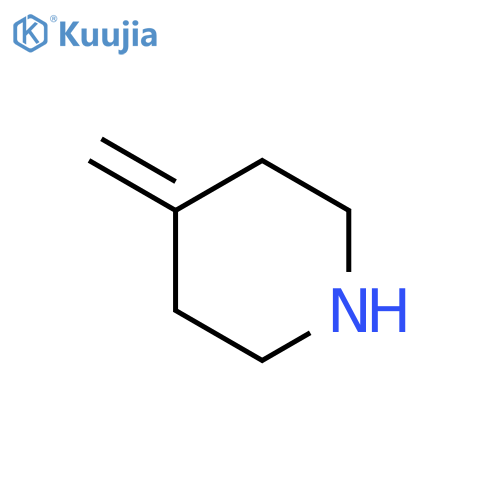Cas no 148133-82-8 (4-methylidenepiperidine)

4-methylidenepiperidine structure
商品名:4-methylidenepiperidine
4-methylidenepiperidine 化学的及び物理的性質
名前と識別子
-
- 4-Methylenepiperidine
- 4-methylidenepiperidine
- DB-325064
- LPKIGDXRQSIQBA-UHFFFAOYSA-N
- Piperidine, 4-methylene-
- CS-W004329
- SB14626
- BCP28857
- D77655
- EN300-145692
- F8889-7546
- 148133-82-8
- 4-methylene-piperidine
- AKOS006282289
-
- MDL: MFCD06797697
- インチ: InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2
- InChIKey: LPKIGDXRQSIQBA-UHFFFAOYSA-N
- ほほえんだ: C=C1CCNCC1
計算された属性
- せいみつぶんしりょう: 97.089149355g/mol
- どういたいしつりょう: 97.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.86±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 173-175 ºC
- ふってん: 121.2±9.0 ºC (760 Torr),
- フラッシュポイント: 18.0±14.2 ºC,
- ようかいど: 溶出度(48 g/l)(25ºC)、
4-methylidenepiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145692-50.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 50.0g |
$358.0 | 2025-02-21 | |
| Enamine | EN300-145692-100.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 100.0g |
$489.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D630058-5g |
4-METHYLENEPIPERIDINE |
148133-82-8 | 98% | 5g |
$685 | 2024-05-25 | |
| eNovation Chemicals LLC | D630058-1g |
4-METHYLENEPIPERIDINE |
148133-82-8 | 98% | 1g |
$385 | 2024-05-25 | |
| TRC | E286586-1000mg |
Efinaconazole impurity 16 |
148133-82-8 | 1g |
$1556.00 | 2023-05-18 | ||
| Life Chemicals | F8889-7546-10g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 10g |
$2314.0 | 2023-09-05 | |
| Life Chemicals | F8889-7546-0.25g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 0.25g |
$451.0 | 2023-09-05 | |
| Life Chemicals | F8889-7546-1g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 1g |
$501.0 | 2023-09-05 | |
| TRC | E286586-1g |
Efinaconazole impurity 16 |
148133-82-8 | 1g |
$ 1290.00 | 2022-06-05 | ||
| Enamine | EN300-145692-0.05g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.05g |
$22.0 | 2025-02-21 |
4-methylidenepiperidine 関連文献
-
Wen-Dao Chu,Chun-Mei Wang,Shu Li,Zhi-Hong Dong,Teng Long,Jia-Xi Jiang,Bo Chen,Cheng-Yu He,Quan-Zhong Liu Org. Chem. Front. 2022 9 6973
-
Mengmeng Zhang,Liming Yang,Chao Tian,Meng Zhou,Guanghui An,Guangming Li Org. Biomol. Chem. 2019 17 2258
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509
-
Thanh Huong Pham,Andrit Allushi,Joel S. Olsson,Patric Jannasch Polym. Chem. 2020 11 6953
-
5. Saturated nitrogen heterocyclesAndrew Mitchinson,Alan Nadin J. Chem. Soc. Perkin Trans. 1 2000 2862
148133-82-8 (4-methylidenepiperidine) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:148133-82-8)4-methylidenepiperidine

清らかである:99%
はかる:100g
価格 ($):170